molecular formula C16H20N4OS B6905949 N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide

Cat. No.: B6905949
M. Wt: 316.4 g/mol
InChI Key: LZMKLEAZWOYGPO-UHFFFAOYSA-N
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Description

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-19(2)15-5-3-4-13(18-15)10-17-16(21)20-8-6-14-12(11-20)7-9-22-14/h3-5,7,9H,6,8,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMKLEAZWOYGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CNC(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: These compounds share the thienopyridine moiety and have similar chemical properties.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as dimethylamino groups, are structurally related.

Uniqueness

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure.

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